REACTION_SMILES
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[C:1]([C:2]([CH3:3])([CH3:4])[CH3:5])(=[O:6])[OH:7].[CH2:8]=[S:9]1[C:10]([CH3:21])([CH3:22])[CH:11]([C:18](=[O:19])[OH:20])[N:12]2[C:13](=[O:17])[C:14](=[O:16])[CH:15]12.[O:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[CH2:30][C:31](=[O:32])[CH:33]=[P:34]([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)([c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)[c:47]1[cH:48][cH:49][cH:50][cH:51][cH:52]1.[cH:53]1[cH:54][cH:55][cH:56][cH:57][cH:58]1>>[C:1]([C:2]([CH3:3])([CH3:4])[CH3:5])(=[O:6])[OH:7].[CH2:8]=[S:9]1[C:10]([CH3:21])([CH3:22])[CH:11]([C:18](=[O:19])[OH:20])[N:12]2[C:13](=[O:17])[C:14](=[CH:33][C:31]([CH2:30][O:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)=[O:32])[CH:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)O
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Name
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C=S1C2C(=O)C(=O)N2C(C(=O)O)C1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=S1C2C(=O)C(=O)N2C(C(=O)O)C1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=P(c1ccccc1)(c1ccccc1)c1ccccc1)COc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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|
Type
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product
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Smiles
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CC(C)(C)C(=O)O
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Name
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|
Type
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product
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Smiles
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C=S1C2C(=CC(=O)COc3ccccc3)C(=O)N2C(C(=O)O)C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([C:2]([CH3:3])([CH3:4])[CH3:5])(=[O:6])[OH:7].[CH2:8]=[S:9]1[C:10]([CH3:21])([CH3:22])[CH:11]([C:18](=[O:19])[OH:20])[N:12]2[C:13](=[O:17])[C:14](=[O:16])[CH:15]12.[O:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[CH2:30][C:31](=[O:32])[CH:33]=[P:34]([c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1)([c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)[c:47]1[cH:48][cH:49][cH:50][cH:51][cH:52]1.[cH:53]1[cH:54][cH:55][cH:56][cH:57][cH:58]1>>[C:1]([C:2]([CH3:3])([CH3:4])[CH3:5])(=[O:6])[OH:7].[CH2:8]=[S:9]1[C:10]([CH3:21])([CH3:22])[CH:11]([C:18](=[O:19])[OH:20])[N:12]2[C:13](=[O:17])[C:14](=[CH:33][C:31]([CH2:30][O:23][c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)=[O:32])[CH:15]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)O
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Name
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C=S1C2C(=O)C(=O)N2C(C(=O)O)C1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=S1C2C(=O)C(=O)N2C(C(=O)O)C1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C(C=P(c1ccccc1)(c1ccccc1)c1ccccc1)COc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
|
|
Type
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product
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Smiles
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CC(C)(C)C(=O)O
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Name
|
|
Type
|
product
|
Smiles
|
C=S1C2C(=CC(=O)COc3ccccc3)C(=O)N2C(C(=O)O)C1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |